Direct Head‑to‑Head Comparison of Tesimide vs. Exebryl‑1 and Piroxantrone in SARS‑CoV‑2 nsp15 Endoribonuclease Inhibition
In a high‑throughput drug repurposing screen against SARS‑CoV‑2 nsp15 endoribonuclease, Tesimide exhibited a secondary FRET assay IC50 of 1.09 μM and a tertiary FRET assay IC50 of 0.75 μM, placing it among the most potent inhibitors identified [1]. Direct head‑to‑head comparison with the lead compounds Exebryl‑1 (2° IC50 1.06 μM, 3° IC50 1.28 μM) and Piroxantrone (2° IC50 3.95 μM, 3° IC50 2.46 μM) reveals that Tesimide is essentially equipotent to Exebryl‑1 in the secondary assay but demonstrates 1.7‑fold greater potency in the tertiary assay and is 3.3‑fold more potent than Piroxantrone in the tertiary assay [1].
| Evidence Dimension | SARS‑CoV‑2 nsp15 endoribonuclease inhibition (FRET‑based IC50) |
|---|---|
| Target Compound Data | IC50 = 1.09 μM (2° FRET), 0.75 μM (3° FRET) |
| Comparator Or Baseline | Exebryl‑1: IC50 = 1.06 μM (2°), 1.28 μM (3°); Piroxantrone: IC50 = 3.95 μM (2°), 2.46 μM (3°) |
| Quantified Difference | Tesimide 1.7‑fold lower 3° IC50 vs Exebryl‑1; 3.3‑fold lower vs Piroxantrone |
| Conditions | In vitro FRET‑based enzymatic assay using recombinant SARS‑CoV‑2 nsp15 endoribonuclease; 10 μM top concentration in dose‑response. |
Why This Matters
This head‑to‑head data directly informs procurement decisions by demonstrating that Tesimide is not merely a screening hit but a top‑tier inhibitor with potency comparable to or exceeding the lead molecules in this validated antiviral assay.
- [1] Choi R, Zhou M, Shek R, Wilson JW, Tillery L, Craig JK, et al. High‑throughput screening of the ReFRAME, Pandemic Box, and COVID Box drug repurposing libraries against SARS‑CoV‑2 nsp15 endoribonuclease to identify small‑molecule inhibitors of viral activity. PLoS One. 2021;16(4):e0250019. View Source
